

# An In-Depth Technical Guide to Calcium Caprylate as an Intestinal Permeation Enhancer

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Calcium caprylate*

Cat. No.: *B13835145*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Authored by: A Senior Application Scientist Abstract

The oral route remains the preferred method for drug administration, yet the intestinal epithelium presents a formidable barrier to the absorption of many therapeutic agents, particularly macromolecules and poorly permeable small molecules. Intestinal permeation enhancers (PEs) offer a promising strategy to overcome this barrier. Among these, medium-chain fatty acids (MCFAs) and their salts have garnered significant attention. This technical guide provides a comprehensive overview of **calcium caprylate**, the calcium salt of caprylic acid (C8), as an intestinal permeation enhancer. We will delve into its physicochemical properties, proposed mechanisms of action, methodologies for in vitro and in vivo evaluation, formulation strategies, and safety considerations. This document is intended to serve as a detailed resource for researchers and drug development professionals seeking to leverage **calcium caprylate** to enhance the oral bioavailability of challenging drug candidates.

## The Challenge of Oral Drug Delivery and the Role of Permeation Enhancers

The intestinal epithelium, with its tightly regulated intercellular junctions and selective transporters, acts as a primary gatekeeper, limiting the systemic absorption of many drugs.<sup>[1]</sup> For a drug to be orally bioavailable, it must possess a delicate balance of aqueous solubility

and membrane permeability. Molecules that fall outside this optimal range often face significant hurdles in reaching the systemic circulation.

Intestinal permeation enhancers are excipients co-formulated with an active pharmaceutical ingredient (API) to transiently and reversibly increase the permeability of the intestinal mucosa. [2][3] The ideal PE should be safe, effective at low concentrations, specific in its action, and its effects should be rapidly reversible upon removal.[4] Numerous classes of compounds have been investigated as PEs, including surfactants, bile salts, chelating agents, and medium-chain fatty acids.[5][6]

## Calcium Caprylate: Physicochemical Properties

**Calcium caprylate**, also known as calcium octanoate, is the calcium salt of caprylic acid, an eight-carbon saturated fatty acid.[7]

| Property         | Value                                                           | Reference |
|------------------|-----------------------------------------------------------------|-----------|
| Chemical Formula | Ca(C <sub>8</sub> H <sub>15</sub> O <sub>2</sub> ) <sub>2</sub> | [7]       |
| CAS Number       | 6107-56-8                                                       | [7][8]    |
| Molecular Weight | 326.5 g/mol (monohydrate)                                       | [9]       |
| Appearance       | White to off-white powder                                       | -         |
| Solubility       | Sparingly soluble in water                                      | -         |

Its status as a food additive and recognition by regulatory bodies like the FDA for certain applications underscores its general safety profile.[8]

## Mechanisms of Permeation Enhancement

The precise mechanisms by which **calcium caprylate** enhances intestinal permeability are multifaceted and not entirely elucidated, but are believed to be similar to those of its sodium salt counterpart, sodium caprylate (C8).[1][10] The primary proposed mechanisms involve the modulation of paracellular and transcellular transport pathways.

# Modulation of Paracellular Transport and Tight Junctions

The paracellular pathway, the space between adjacent epithelial cells, is regulated by a complex of proteins known as tight junctions (TJs). These junctions, which include claudins, occludin, and zonula occludens (ZO) proteins, control the passage of ions and small hydrophilic molecules.[\[11\]](#)[\[12\]](#)

It is hypothesized that caprylate ions transiently disrupt the integrity of these TJs, leading to a temporary increase in paracellular permeability.[\[1\]](#)[\[10\]](#) This disruption is thought to occur through several interconnected events:

- Calcium Chelation: Early theories suggested that MCAs might chelate extracellular calcium ions, which are crucial for maintaining the structure and function of tight junctions and adherens junctions.[\[10\]](#)[\[11\]](#)[\[13\]](#) A reduction in local calcium concentration could lead to the disassembly of these junctional complexes.
- Intracellular Signaling Cascades: More recent evidence points to the involvement of intracellular signaling pathways. Caprylate may induce an increase in intracellular calcium concentrations, potentially by activating membrane-bound phospholipase C.[\[5\]](#) This can trigger a cascade involving calmodulin and myosin light chain kinase (MLCK), leading to the contraction of the perijunctional actin-myosin ring and subsequent opening of the tight junctions.[\[1\]](#)[\[14\]](#)
- Redistribution of TJ Proteins: Studies with related MCAs have shown a redistribution of key TJ proteins like ZO-1 and claudins, further supporting the role of TJ modulation in permeation enhancement.[\[1\]](#)[\[5\]](#)



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for paracellular enhancement by caprylate.

## Transcellular Transport Mechanisms

In addition to paracellular effects, there is evidence that MCFAs can also influence transcellular transport by interacting with the cell membrane. This can occur through:

- Membrane Fluidization: Caprylate can insert into the lipid bilayer of the cell membrane, disrupting the packing of phospholipids and increasing membrane fluidity.[\[4\]](#)[\[15\]](#) This transient perturbation can facilitate the passage of drugs across the cell membrane.
- Formation of Hydrophobic Ion-Pairs: While more commonly associated with derivatives like SNAC, it's possible that caprylate can form non-covalent complexes with drug molecules, increasing their lipophilicity and facilitating their partitioning into the cell membrane.[\[4\]](#)

## Methodologies for Evaluating Calcium Caprylate

A tiered approach, combining *in vitro*, *ex vivo*, and *in vivo* models, is essential for a thorough evaluation of **calcium caprylate**'s efficacy and safety as a permeation enhancer.

### In Vitro Models

- Caco-2 Cell Monolayers: This is the most widely used *in vitro* model for predicting intestinal drug absorption.[\[16\]](#)[\[17\]](#) Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with well-defined tight junctions, mimicking the intestinal barrier.[\[16\]](#)[\[17\]](#)

#### Experimental Protocol: Caco-2 Permeability Assay

- Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and monolayer formation.[\[17\]](#)
- Monolayer Integrity Assessment: Before the experiment, the integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer Yellow.[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Permeability Study:
  - The culture medium is replaced with a transport buffer.

- A solution containing the test drug, with and without **calcium caprylate**, is added to the apical (donor) compartment.
- Samples are collected from the basolateral (receiver) compartment at predetermined time intervals.
- The concentration of the drug in the samples is quantified using a suitable analytical method (e.g., LC-MS/MS).
- Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of drug transport across the monolayer.[\[16\]](#)[\[18\]](#) An increase in the Papp value in the presence of **calcium caprylate** indicates permeation enhancement.



[Click to download full resolution via product page](#)

Caption: Workflow for the Caco-2 cell permeability assay.

- Other In Vitro Models: Other models like the human gut-on-a-chip provide a more physiologically relevant environment by incorporating factors like peristaltic biomechanics.[4]

## Ex Vivo Models

- Ussing Chamber: This technique utilizes excised intestinal tissue from animals (e.g., rats, pigs) mounted between two chambers.[2][19] It allows for the measurement of drug transport across the intact intestinal mucosa while controlling for electrical parameters.
- Everted Gut Sac: In this model, a segment of the intestine is everted, filled with a buffer solution, and incubated in a solution containing the drug and permeation enhancer. The amount of drug that has permeated into the sac is then measured.[4]

## In Vivo Models

- In Situ Intestinal Perfusion: This model involves perfusing a solution containing the drug and **calcium caprylate** through an isolated segment of the intestine in an anesthetized animal. It provides a more realistic assessment of permeability in the presence of an intact blood supply.[4]
- Pharmacokinetic Studies: Oral administration of the drug formulation with and without **calcium caprylate** to animal models (e.g., rats, pigs) followed by the collection of blood samples over time allows for the determination of key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[20][21][22] A significant increase in these parameters in the presence of **calcium caprylate** provides strong evidence of its in vivo efficacy.

## Formulation Strategies for Incorporating Calcium Caprylate

The effective delivery of **calcium caprylate** to the site of drug absorption is crucial for its performance. Several formulation strategies can be employed:

- Simple Admixtures: The most straightforward approach is to simply mix **calcium caprylate** with the API in a powder or solution form. However, this may not provide optimal co-localization of the enhancer and the drug at the absorption site.
- Solid Dosage Forms:

- Tablets and Capsules: **Calcium caprylate** can be incorporated into conventional tablet or capsule formulations.<sup>[5]</sup> Enteric coatings can be used to protect the formulation from the acidic environment of the stomach and ensure its release in the small intestine.
- Microspheres and Nanoparticles: Encapsulating both the drug and **calcium caprylate** within microspheres or nanoparticles can improve their stability and facilitate their co-delivery to the intestinal epithelium.<sup>[20][21][22]</sup>
- Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can be used to improve the solubility and absorption of both the drug and **calcium caprylate**.<sup>[23]</sup>

## Safety and Toxicity Considerations

While caprylic acid and its salts are generally regarded as safe, it is essential to evaluate the safety of any new formulation containing **calcium caprylate**.<sup>[5]</sup>

- Reversibility of Effects: A key aspect of safety is the rapid reversibility of the permeation-enhancing effect. In vitro and in situ models can be used to demonstrate that the intestinal barrier function (e.g., TEER) returns to baseline levels shortly after the removal of **calcium caprylate**.<sup>[4]</sup>
- Histological Examination: Histological analysis of intestinal tissue from in vivo studies can be performed to assess for any signs of mucosal damage or inflammation.
- Toxicity Studies: While extensive toxicological data on caprylic acid is available, specific studies on **calcium caprylate** at the proposed concentrations for permeation enhancement may be necessary.<sup>[6]</sup> Existing data suggests a low potential for genotoxicity.<sup>[6]</sup>

## Comparison with Other Medium-Chain Fatty Acid Enhancers

Sodium caprate (C10) is another well-studied MCFA permeation enhancer.<sup>[5][24]</sup> While both caprylate (C8) and caprate (C10) are effective, some studies suggest that C10 may be a more potent enhancer, although this can be model-dependent.<sup>[1][25]</sup> The choice between C8 and C10 may depend on the specific drug molecule, the desired level of enhancement, and the formulation strategy.

SNAC (salcaprozate sodium), a derivative of caprylic acid, is another prominent permeation enhancer used in approved oral peptide formulations.[\[5\]](#)[\[10\]](#) Its mechanism is thought to involve both transcellular and potentially paracellular pathways.[\[4\]](#)[\[5\]](#)

## Conclusion

**Calcium caprylate** holds significant promise as a safe and effective intestinal permeation enhancer for the oral delivery of a wide range of challenging drug molecules. Its ability to transiently and reversibly modulate both paracellular and transcellular transport pathways makes it a versatile tool in the formulation scientist's arsenal. A thorough understanding of its mechanisms of action, coupled with a rigorous evaluation using a combination of *in vitro*, *ex vivo*, and *in vivo* models, will be crucial for the successful development of novel oral drug products with enhanced bioavailability. As the demand for oral formulations of biologics and other poorly permeable drugs continues to grow, the role of well-characterized permeation enhancers like **calcium caprylate** will become increasingly important.

## References

- Maher, S., Brayden, D. J., & Feeney, J. (2021). Safety concerns over the use of intestinal permeation enhancers: A mini-review. *Frontiers in Drug Delivery*, 1, 7. [\[Link\]](#)
- Twarog, C., Fattah, S., Heade, J., Maher, S., Fattal, E., & Brayden, D. J. (2019). Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). *Pharmaceutics*, 11(2), 78. [\[Link\]](#)
- Lennernäs, H., Lind, J., & Twarog, C. (2023). Experiences and Translatability of *In Vitro* and *In Vivo* Models to Evaluate Caprate as a Permeation Enhancer. *Molecular Pharmaceutics*, 20(12), 6035–6048. [\[Link\]](#)
- Sharma, P., & Garg, S. (2021). Evaluation of Drug Permeation Enhancement by Using *In Vitro* and *Ex Vivo* Models. *Pharmaceutics*, 13(8), 1269. [\[Link\]](#)
- Lennernäs, H., Lind, J., Twarog, C., & Brayden, D. J. (2023). Experiences and Translatability of *In Vitro* and *In Vivo* Models to Evaluate Caprate as a Permeation Enhancer. *Molecular Pharmaceutics*, 20(12), 6035–6048. [\[Link\]](#)
- Lindmark, T., Nikkilä, T., & Artursson, P. (1995). Mechanisms of absorption enhancement by medium chain fatty acids in intestinal epithelial Caco-2 cell monolayers. *Journal of Pharmacology and Experimental Therapeutics*, 275(2), 958–964. [\[Link\]](#)
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay.
- Vanga, S. K., & Wang, Z. (2018). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In *Methods in Molecular Biology* (Vol. 1772, pp. 201–211). Humana Press. [\[Link\]](#)

- Twarog, C., Fattah, S., Heade, J., Maher, S., Fattal, E., & Brayden, D. J. (2019). Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). *Pharmaceutics*, 11(2), 78. [\[Link\]](#)
- European Commission. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Creative Bioarray. (n.d.). Caco 2 Cell Permeability Assay.
- EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). (2009). Scientific Opinion on **Calcium caprylate** and magnesium caprylate added for nutritional purposes as sources of calcium and magnesium to food supplements. *EFSA Journal*, 7(7), 1146. [\[Link\]](#)
- Fortunestar S&T. (n.d.). Bulk **Calcium Caprylate** (Calcium Octanoate).
- Brayden, D. J., & Maher, S. (2014). Safety and efficacy of sodium caprate in promoting oral drug absorption: from in vitro to the clinic. *Therapeutic Delivery*, 5(10), 1083–1095. [\[Link\]](#)
- Lee, Y. H., & Kim, Y. M. (2022). Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals. *Pharmaceutics*, 15(12), 1563. [\[Link\]](#)
- U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS) - **CALCIUM CAPRYLATE**.
- American Molecules. (n.d.). **Calcium Caprylate** or Calcium Octanoate Safety Data Sheet of Supplier.
- Zhang, Y., et al. (2020). Development and In Vitro and In Vivo Evaluation of Microspheres Containing Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate for the Oral Delivery of Berberine Hydrochloride. *Molecules*, 25(8), 1957. [\[Link\]](#)
- Anmol Chemicals. (n.d.). **Calcium Caprylate** SDS MSDS of Manufacturers.
- A Leading China-based Manufacturer. (n.d.). Sourcing Pharmaceutical Grade **Calcium Caprylate**: A Manufacturer's Guide.
- Tuvia, S., et al. (2014). A Novel Suspension Formulation Enhances Intestinal Absorption of Macromolecules Via Transient and Reversible Transport Mechanisms. *Pharmaceutical Research*, 31(8), 2010–2021. [\[Link\]](#)
- Jain, A., et al. (2012). Absorption enhancement, mechanistic and toxicity studies of medium chain fatty acids, cyclodextrins and bile salts as peroral absorption enhancers. *Current Drug Delivery*, 9(3), 273–284. [\[Link\]](#)
- Zhang, Y., et al. (2020). Development and In Vitro and In Vivo Evaluation of Microspheres Containing Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate for the Oral Delivery of Berberine Hydrochloride. *Molecules*, 25(8), 1957. [\[Link\]](#)
- Chan, S. Y., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. *Pharmaceutics*, 14(10), 2056. [\[Link\]](#)
- Zhang, Y., et al. (2020). Development and In Vitro and In Vivo Evaluation of Microspheres Containing Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate for the Oral Delivery of

Berberine Hydrochloride. *Molecules*, 25(8), 1957. [\[Link\]](#)

- Chan, S. Y., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. *Bohrium*. [\[Link\]](#)
- Singh, B., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. *Critical Reviews in Therapeutic Drug Carrier Systems*, 30(3), 249–296. [\[Link\]](#)
- EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). (2009). **Calcium caprylate** and magnesium caprylate added for nutritional purposes as sources of calcium and magnesium to food supplements. *EFSA Journal*, 7(7), 1146. [\[Link\]](#)
- Bleich, M., Shan, Q., & Himmerkus, N. (2012). Calcium regulation of tight junction permeability. *Annals of the New York Academy of Sciences*, 1258, 93–99. [\[Link\]](#)
- Ivanov, A. I., Parkos, C. A., & Nusrat, A. (2010). Regulation of Paracellular Transport across Tight Junctions by the Actin Cytoskeleton. In *The Actin Cytoskeleton in Cell Motility, Structure and Function* (pp. 237–251). Springer. [\[Link\]](#)
- Hoshimoto, A., et al. (2002). Caprylic acid and medium-chain triglycerides inhibit IL-8 gene transcription in Caco-2 cells: Comparison with the potent histone deacetylase inhibitor trichostatin A. *British Journal of Pharmacology*, 136(2), 280–286. [\[Link\]](#)
- Hoshimoto, A., et al. (2002). Caprylic acid and medium-chain triglycerides inhibit IL-8 gene transcription in Caco-2 cells: comparison with the potent histone deacetylase inhibitor trichostatin A. *British Journal of Pharmacology*, 136(2), 280–286. [\[Link\]](#)
- Alexander, R. T., & Rievaj, J. (2014). Paracellular calcium transport across renal and intestinal epithelia. *Biochemical Society Transactions*, 42(5), 1378–1383. [\[Link\]](#)
- Nagpal, R., & Singh, M. (2023). Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods.
- Krug, S. M., et al. (2021). Angulin-1 (LSR) Affects Paracellular Water Transport, However Only in Tight Epithelial Cells. *International Journal of Molecular Sciences*, 22(16), 8871. [\[Link\]](#)
- Zihni, C., et al. (2022). Calcium regulates the interplay between the tight junction and epithelial adherens junction at the plasma membrane. *FEBS Letters*, 596(2), 219–231. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. A Novel Suspension Formulation Enhances Intestinal Absorption of Macromolecules Via Transient and Reversible Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 3. Experiences and Translatability of In Vitro and In Vivo Models to Evaluate Caprate as a Permeation Enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety concerns over the use of intestinal permeation enhancers: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [pdfs.semanticscholar.org]
- 7. Bulk Calcium Caprylate (Calcium Octanoate) - FORTUNESTAR S&T (China) | Chelated Minerals, Mineral Salts, Amino Acids Manufacturer and supplier [fs-biochem.com]
- 8. [hfpappexternal.fda.gov](https://hfpappexternal.fda.gov) [hfpappexternal.fda.gov]
- 9. Calcium caprylate, Calcium octanoate, Calcium octoate Manufacturers [mubychem.com]
- 10. Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium regulation of tight junction permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paracellular calcium transport across renal and intestinal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium regulates the interplay between the tight junction and epithelial adherens junction at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of Paracellular Transport across Tight Junctions by the Actin Cytoskeleton - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. [researchgate.net](https://researchgate.net) [researchgate.net]
- 16. [enamine.net](https://enamine.net) [enamine.net]
- 17. [creative-bioarray.com](https://creative-bioarray.com) [creative-bioarray.com]
- 18. [jeodpp.jrc.ec.europa.eu](https://jeodpp.jrc.ec.europa.eu) [jeodpp.jrc.ec.europa.eu]
- 19. Experiences and Translatability of In Vitro and In Vivo Models to Evaluate Caprate as a Permeation Enhancer. | Semantic Scholar [semanticscholar.org]

- 20. Development and In Vitro and In Vivo Evaluation of Microspheres Containing Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate for the Oral Delivery of Berberine Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 25. Mechanisms of absorption enhancement by medium chain fatty acids in intestinal epithelial Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Calcium Caprylate as an Intestinal Permeation Enhancer]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13835145#calcium-caprylate-as-an-intestinal-permeation-enhancer>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)